Indolin-6-OL

Catalog No.
S1892776
CAS No.
4770-37-0
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indolin-6-OL

CAS Number

4770-37-0

Product Name

Indolin-6-OL

IUPAC Name

2,3-dihydro-1H-indol-6-ol

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2

InChI Key

JWLQULBRUJIEHY-UHFFFAOYSA-N

SMILES

C1CNC2=C1C=CC(=C2)O

Canonical SMILES

C1CNC2=C1C=CC(=C2)O

Inhibitory Effects on Enzymes

Studies suggest that Indolin-6-ol might possess inhibitory properties towards specific enzymes. One area of exploration involves its potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, a neurotransmitter. Inhibition of AChE is a strategy employed in the treatment of Alzheimer's disease and other neurodegenerative conditions. Research has shown that Indolin-6-ol exhibits weak to moderate AChE inhibitory activity, but further investigations are needed to determine its efficacy and potential for development [1].

Source

[1] European Journal of Medicinal Chemistry (2011) 46(10): 4848-4856 ()

Antioxidant Properties

Source

[2] Molecules (2010) 15(12): 9765-9781 ()

Potential Role in Signal Transduction Pathways

Source

[3] Bioorganic & Medicinal Chemistry Letters (2012) 22(1): 472-476 ()

Indolin-6-ol is a bicyclic organic compound characterized by a fused indole and hydroxyl group at the 6-position. Its molecular formula is C₈H₉NO, and it features a structure that combines the properties of indoles and alcohols. The compound exhibits significant interest in organic chemistry due to its potential biological activities and applications in medicinal chemistry.

, primarily due to its hydroxyl group and the indole framework. Key reactions include:

  • Electrophilic Substitution: The hydroxyl group can serve as a directing group, influencing electrophilic aromatic substitution reactions on the indole ring, particularly at the 3-position, which is significantly more reactive than other positions .
  • Oxidation: Indolin-6-ol can be oxidized to form corresponding carbonyl compounds, such as indolin-6-one.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related derivatives.

Indolin-6-ol has demonstrated various biological activities, making it a subject of pharmacological research. Notable activities include:

  • Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its potential in preventing oxidative stress-related diseases.
  • Anticancer Activity: Studies have indicated that indolin-6-ol derivatives possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects: Some research highlights its neuroprotective properties, indicating possible benefits in neurodegenerative diseases.

Several synthesis methods for indolin-6-ol have been reported:

  • Palladium-Catalyzed Reactions: Efficient methods involve palladium-catalyzed C-H amination reactions of anilines or related substrates, enabling the formation of indoline derivatives .
  • Electrochemical Methods: Recent advancements include metal-free electrochemical synthesis techniques that utilize iodine as a mediator for intramolecular amination, leading to indoline derivatives .
  • Traditional Methods: Classical synthetic routes involve cyclization reactions starting from appropriate precursors like 2-vinylanilines or other substituted anilines .

Indolin-6-ol and its derivatives find applications in various fields:

  • Medicinal Chemistry: Due to their biological activity, these compounds are explored for developing new therapeutic agents against cancer and neurodegenerative disorders.
  • Synthetic Intermediates: Indolin-6-ol serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Material Science: Research into its properties may lead to applications in developing new materials with unique electronic or optical characteristics.

Interaction studies involving indolin-6-ol focus on its binding affinity with biological targets:

  • Protein Binding Studies: Research has indicated that indolin derivatives can interact with specific proteins involved in signaling pathways, which may elucidate their mechanisms of action in biological systems.
  • Receptor Interaction: Studies suggest potential interactions with neurotransmitter receptors, indicating implications for neuropharmacology.

Indolin-6-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
IndoleAromatic heterocycleNeurotransmitter precursorLacks hydroxyl group
IndolineBicyclic amineAntimicrobialContains nitrogen without hydroxyl
5-HydroxyindoleHydroxylated indoleAntioxidantHydroxyl group at different position
TryptophanAmino acidPrecursor for serotoninContains an amino group

Indolin-6-ol stands out due to its specific placement of the hydroxyl group at the 6-position of the indole framework, which influences its reactivity and biological properties compared to these similar compounds.

XLogP3

1.7

Wikipedia

6-Hydroxyindoline

Dates

Modify: 2023-08-16

Explore Compound Types